molecular formula C22H24N2O5 B2937733 N-(2,4-dimethoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide CAS No. 887883-65-0

N-(2,4-dimethoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide

Cat. No.: B2937733
CAS No.: 887883-65-0
M. Wt: 396.443
InChI Key: GEEXJLKUSKPHBF-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide is a useful research compound. Its molecular formula is C22H24N2O5 and its molecular weight is 396.443. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds with similar structures have been shown to inhibit bacterial rna polymerase (rnap) . This suggests that N-(2,4-dimethoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide might also target RNAP or similar enzymes.

Mode of Action

It’s plausible that it interacts with its targets, possibly enzymes like rnap, leading to inhibition of their activity . This inhibition could result in disruption of essential cellular processes, such as RNA synthesis.

Biochemical Pathways

If it inhibits rnap as suggested, it would affect the transcription process, disrupting the synthesis of rna from dna . This could have downstream effects on protein synthesis and other cellular functions.

Result of Action

If it acts as an inhibitor of rnap or similar enzymes, it could potentially disrupt essential cellular processes, leading to cell death .

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-3-(pentanoylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5/c1-4-5-10-19(25)24-20-15-8-6-7-9-17(15)29-21(20)22(26)23-16-12-11-14(27-2)13-18(16)28-3/h6-9,11-13H,4-5,10H2,1-3H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEEXJLKUSKPHBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.